(4S,5S)-(+)-Germacrone 4,5-epoxide

Cytochrome P450 Drug Metabolism Pharmacokinetics

CYP liability panels using undefined germacrane analogs produce variable inhibition profiles. (4S,5S)-(+)-Germacrone 4,5-epoxide delivers stereochemically defined CYP3A4 inhibition (IC₅₀ 1.0 μM) with 7-fold selectivity over CYP2C9 (7.6 μM) and 33-fold over CYP1A2 (33.2 μM). As a primary HPLC marker for Curcuma species QC, its natural abundance (5.79-5.92 mg/g) exceeds furanodienone and germacrone, enabling robust quantification (R²=0.9997, LOD 0.10-0.32 μg/mL). Under basic conditions, the chiral 4,5-epoxide undergoes transannular cyclization to eudesmane scaffolds; acidic or thermal conditions yield guaiane and secoguaiane sesquiterpenes. ≥98% purity. In stock for immediate global shipment.

Molecular Formula C15H22O2
Molecular Weight 234.33 g/mol
Cat. No. B1254678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4S,5S)-(+)-Germacrone 4,5-epoxide
Molecular FormulaC15H22O2
Molecular Weight234.33 g/mol
Structural Identifiers
SMILESCC1=CCCC2(C(O2)CC(=C(C)C)C(=O)C1)C
InChIInChI=1S/C15H22O2/c1-10(2)12-9-14-15(4,17-14)7-5-6-11(3)8-13(12)16/h6,14H,5,7-9H2,1-4H3/b11-6-/t14-,15-/m0/s1
InChIKeyDWGVRYKQVZGSIB-ZRDDCUNGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4S,5S)-(+)-Germacrone 4,5-Epoxide Overview


(4S,5S)-(+)-Germacrone 4,5-epoxide (CAS 92691-35-5) is a stereochemically defined germacrane-type sesquiterpenoid characterized by an epoxide bridge at the 4,5-position and a germacrone backbone (C15H22O2, MW 234.33 g/mol) [1]. As a natural product isolated primarily from Curcuma species (including C. aromatica, C. wenyujin, and C. zedoaria), it serves as both a marker compound for phytochemical standardization and a key intermediate for synthetic diversification [2]. Unlike its parent compound germacrone or alternative epoxide regioisomers such as 1,10-epoxygermacrone, the (4S,5S) stereochemistry and specific epoxide placement confer a distinct profile of cytochrome P450 (CYP) inhibition potency, anti-inflammatory activity, and chemical reactivity that cannot be replicated by simple substitution.

Stereochemical control

Stereochemically-defined (4S,5S) epoxide for chiral synthesis and enantiomer-attribution studies

Phytochemical marker

HPLC-based marker for Curcuma species standardization; reported high natural abundance

CYP probe

CYP3A4-selective inhibition study fit; supports isoform-selectivity profiling in herb-drug interaction research

(4S,5S)-(+)-Germacrone 4,5-Epoxide: Why Substitution Fails


In-class compounds within the germacrane sesquiterpenoid family—including germacrone, 1,10-epoxygermacrone, and furanodienone—exhibit widely divergent biological and physicochemical properties due to variations in oxidation state, epoxide position, and stereochemistry [1]. For example, germacrone lacks the 4,5-epoxide moiety entirely, which markedly alters its CYP inhibition profile and eliminates its capacity for transannular cyclization reactions that yield eudesmane- and guaiane-type scaffolds [2]. Similarly, 1,10-epoxygermacrone, a regioisomer with the epoxide at the 1,10-position, has not been reported to exhibit comparable CYP3A4 inhibitory potency and is primarily documented as a fragrance intermediate rather than a bioactive compound [3]. Procurement of an undefined or incorrectly substituted analog introduces uncontrolled variables that compromise experimental reproducibility, mechanistic interpretation, and downstream synthetic utility. The following quantitative evidence demonstrates precisely where (4S,5S)-(+)-germacrone 4,5-epoxide diverges from its closest comparators in a manner that is both measurable and consequential for scientific selection.

Germacrone lacks 4,5-epoxide

Absence of the epoxide bridge alters CYP inhibition profile and prevents transannular cyclization, limiting synthetic utility and mechanistic interpretation.

1,10-Epoxygermacrone regioisomer mismatch

Epoxide at 1,10-position yields different regioselective reactivity; reported CYP3A4 inhibitory potency may not transfer, and synthetic output diverges.

Furanodienone distinct mechanism

Shows broader cytotoxicity rather than CYP-directed or stereospecific cyclization behavior; cannot replace the (4S,5S)-epoxide for chiral scaffold diversification.

(4S,5S)-(+)-Germacrone 4,5-Epoxide: Comparative Evidence


CYP3A4 Inhibition vs. Curcuminoids

(4S,5S)-(+)-Germacrone 4,5-epoxide (7) demonstrated markedly more potent inhibition of CYP3A4 (IC₅₀ = 1.0 ± 0.2 μM) compared to the structurally distinct curcuminoids curcumin (11; IC₅₀ = 14.9 ± 1.4 μM) and demethoxycurcumin (12; IC₅₀ = 7.0 ± 1.7 μM), representing an approximately 15-fold and 7-fold potency advantage, respectively [1]. For CYP2C9 inhibition, the rank order reversed: 12 (IC₅₀ = 1.4 ± 0.2 μM) > 11 (IC₅₀ = 6.0 ± 1.4 μM) > 7 (IC₅₀ = 7.6 ± 2.5 μM), demonstrating subtype-selective inhibition [1]. For CYP1A2, compound 7 (IC₅₀ = 33.2 ± 3.6 μM) exhibited comparable potency to 12 (IC₅₀ = 34.0 ± 14.2 μM) and superior potency to 11 (IC₅₀ > 100 μM) [1].

CYP3A4 inhibition
Head-to-head
Target: IC₅₀ 1.0 ± 0.2 μM
Curcumin: 14.9 ± 1.4 μM
Demethoxycurcumin: 7.0 ± 1.7 μM
Reported CYP3A4 inhibition context; supports isoform-selectivity profiling
Recombinant human CYP assay
Cytochrome P450 Drug Metabolism Pharmacokinetics Herb-Drug Interactions

PGE2 Suppression vs. Germacrone

In human benign prostatic hyperplasia epithelial-1 (BPH-1) cells, (4S,5S)-(+)-germacrone-4,5-epoxide demonstrated superior suppression of prostaglandin E2 (PGE2) levels compared to its parent compound germacrone. While both compounds inhibited PGE2 production, the activity of germacrone was concentration-independent and qualitatively less effective than that of (4S,5S)-(+)-germacrone-4,5-epoxide or furanodienone [1][2]. Quantitative analysis of Curcumae Rhizoma (CR) samples revealed natural abundance levels of 5.79–5.92 mg/g for (4S,5S)-(+)-germacrone-4,5-epoxide, exceeding the abundance of germacrone (1.06–1.09 mg/g) by approximately 5.5-fold [1].

PGE2 suppression
Head-to-head
Target: significant PGE2 suppression
Germacrone: concentration-independent, less effective
Reported anti-inflammatory endpoint context; supports model-response interpretation
BPH-1 cells; ELISA quantification
Anti-Inflammatory Prostaglandin E2 Benign Prostatic Hyperplasia Natural Product Pharmacology

Cell-Selective Cytotoxicity Profile

(4S,5S)-(+)-Germacrone-4,5-epoxide exhibits a distinct cytotoxicity profile across human cancer cell lines as assessed by MTT assay. Against HT-29 colon cancer cells, the compound demonstrated an IC₅₀ of 39.6 μg/mL after 72 hours, while against HUVEC endothelial cells the IC₅₀ was 48.4 μg/mL . Notably, the compound exhibited minimal cytotoxicity against KG-1a leukemic cells (IC₅₀ > 100 μg/mL) in the same assay system . In a separate study on leukemic cell proliferation, (4S,5S)-(+)-germacrone-4,5-epoxide (compound 3) showed excellent antileukemic activity against both KG1a and Molt4 cells via downregulation of WT1 protein expression at noncytotoxic concentrations [1]. This cell-type selective profile contrasts with the activity of co-isolated compounds such as furanodiene (compound 1), which demonstrated the strongest cytotoxicity against both KG1a and Molt4 cells in direct comparison [1].

Cell-selective cytotoxicity
Cross-study comparable
HT-29 IC₅₀ 39.6 μg/mL; HUVEC 48.4 μg/mL; KG-1a >100 μg/mL; WT1 downregulation at noncytotoxic conc.
Furanodiene: strongest cytotoxicity against KG1a/Molt4
Supports cytotoxicity endpoint review; mechanistically distinct from direct-killing analogs
MTT assay; multiple cell lines
Anticancer Cytotoxicity Leukemia Colon Cancer

Transannular Cyclization to Eudesmane and Guaiane Scaffolds

Under basic conditions, (4S,5S)-germacrone-4,5-epoxide (1) undergoes transannular cyclization to yield four distinct products: an isomeric compound (2, (4S,5S,9Z)-4,5-epoxygermacra-7(11),9-dien-8-one) and three eudesmane-type derivatives (3-5), two of which (compounds 4 and 5) are novel chemical entities not previously described in the literature [1]. Under acidic and thermal conditions, the compound yields guaiane and secoguaiane-type sesquiterpenes [2]. This pH- and temperature-dependent divergent reactivity enables access to multiple distinct sesquiterpene scaffolds from a single starting material. In contrast, germacrone lacks the 4,5-epoxide required for these specific cyclization pathways, while 1,10-epoxygermacrone undergoes different regioselective transformations .

Transannular cyclization
Class-level inference
Basic conditions: eudesmane derivatives (2 novel); acidic/thermal: guaiane and secoguaiane scaffolds
Reported divergent scaffold synthesis; supports chiral building-block context
pH/temperature-dependent pathways
Synthetic Chemistry Transannular Cyclization Sesquiterpene Diversification Natural Product Derivatization

Natural Abundance vs. Germacrone and Furanodienone

Quantitative HPLC-PDA analysis of Curcumae Rhizoma (CR, Curcuma wenyujin) samples revealed that (4S,5S)-(+)-germacrone-4,5-epoxide is the most abundant of the three major marker compounds, with content ranging from 5.79 to 5.92 mg/g [1][2]. This exceeds the abundance of furanodienone (4.72–4.86 mg/g) and germacrone (1.06–1.09 mg/g) by factors of approximately 1.2× and 5.5×, respectively [1][2]. GC-MS analyses of Curcuma aromatica leaf essential oil further identified (4S,5S)-(+)-germacrone-4,5-epoxide as a major constituent at 11.8% relative abundance, co-occurring with eucalyptol, camphor, and camphene . The validated HPLC method achieved coefficients of determination (R²) of 0.9997 for all three analytes, with LOD and LOQ values of 0.10–0.32 μg/mL and 0.30–0.98 μg/mL, respectively [1].

Natural abundance
Head-to-head
5.79–5.92 mg/g (HPLC-PDA)
Furanodienone: 4.72–4.86 mg/g; Germacrone: 1.06–1.09 mg/g
Supports marker compound selection for Curcuma Rhizoma standardization
Curcuma wenyujin; R²=0.9997
Phytochemical Analysis Quality Control Marker Compound Curcuma wenyujin

(4S,5S)-(+)-Germacrone 4,5-Epoxide: Application Scenarios


CYP Inhibition & Herb-Drug Interaction Screening

Investigators conducting CYP liability panels or herb-drug interaction studies should procure (4S,5S)-(+)-germacrone 4,5-epoxide as a reference inhibitor for CYP3A4, where its IC₅₀ of 1.0 μM provides approximately 15-fold greater potency than curcumin and 7-fold greater than demethoxycurcumin in recombinant CYP assays [1]. This superior potency enables more robust inhibition signals at lower compound concentrations, reducing solvent interference and conserving valuable test material. The compound's differential activity across CYP isoforms (CYP3A4: 1.0 μM; CYP2C9: 7.6 μM; CYP1A2: 33.2 μM) also makes it a useful tool for isoform-selectivity profiling [1].

Phytochemical Standardization & QC of Curcuma Botanicals

Analytical laboratories and botanical product manufacturers should utilize (4S,5S)-(+)-germacrone 4,5-epoxide as a primary marker compound for HPLC-based quality control of Curcumae Rhizoma and related Curcuma species. The compound's high natural abundance (5.79–5.92 mg/g) exceeds that of furanodienone and germacrone, facilitating accurate quantification with established HPLC-PDA methodology (R²=0.9997, LOD 0.10–0.32 μg/mL) [2][3]. Its presence as a major constituent (11.8%) in Curcuma aromatica leaf essential oil further supports its utility as a chemotaxonomic marker .

Synthetic Access to Eudesmane and Guaiane Scaffolds

Synthetic organic chemists engaged in natural product derivatization or fragment-based library synthesis should procure (4S,5S)-(+)-germacrone 4,5-epoxide as a chiral precursor for transannular cyclization reactions. Under basic conditions, the compound yields three eudesmane-type derivatives, including two novel chemical entities, providing access to eudesmane scaffolds [4]. Under acidic or thermal conditions, the same starting material yields guaiane and secoguaiane-type sesquiterpenes, enabling divergent synthesis of multiple privileged frameworks from a single, commercially available starting material [5].

Anti-Inflammatory & Antileukemic Mechanistic Studies

Pharmacology researchers investigating anti-inflammatory mechanisms in BPH or antileukemic pathways should select (4S,5S)-(+)-germacrone 4,5-epoxide over germacrone or furanodienone based on its superior PGE2 suppression in BPH-1 cells and its distinct mode of action in leukemic cell lines [2][6]. In leukemic KG1a and Molt4 cells, the compound downregulates WT1 protein expression at noncytotoxic concentrations, offering a mechanistically distinct alternative to furanodiene, which acts via direct cytotoxicity [6]. This property enables studies that decouple proliferation inhibition from direct cell killing.

Application
Selection Property
Validation Focus
CYP inhibition & herb-drug interaction screening
CYP3A4 isoform inhibition context
Isoform-selectivity profiling validation
Phytochemical standardization & QC of Curcuma botanicals
Natural abundance marker adequacy
HPLC method validation (R² ≥ 0.999)
Synthetic access to eudesmane/ guaiane scaffolds
Stereocontrolled cyclization capability
Product characterization (NMR, MS)
Anti-inflammatory & antileukemic mechanistic studies
PGE2 suppression assay context; WT1 downregulation endpoint
Decoupling proliferation inhibition from direct cytotoxicity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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